molecular formula C29H33N3O2 B4096927 N-[4-(4-isobutyryl-1-piperazinyl)phenyl]-2,2-diphenylpropanamide

N-[4-(4-isobutyryl-1-piperazinyl)phenyl]-2,2-diphenylpropanamide

Cat. No.: B4096927
M. Wt: 455.6 g/mol
InChI Key: BCLSPKVUKQUULF-UHFFFAOYSA-N
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Description

“N-[4-(4-isobutyryl-1-piperazinyl)phenyl]acetamide” is a chemical compound with the molecular formula C16H23N3O2 . It has an average mass of 289.373 Da and a monoisotopic mass of 289.179016 Da .


Synthesis Analysis

While specific synthesis methods for “N-[4-(4-isobutyryl-1-piperazinyl)phenyl]-2,2-diphenylpropanamide” were not found, a related compound was synthesized by reacting various un/substituted anilines with bromo acetyl bromide in aqueous basic medium to obtain various electrophiles . These electrophiles were then coupled with phenyl piperazine in polar aprotic medium .


Molecular Structure Analysis

The molecular structure of “N-[4-(4-isobutyryl-1-piperazinyl)phenyl]acetamide” consists of a piperazine ring attached to a phenyl group, which is further connected to an acetamide group .


Physical and Chemical Properties Analysis

The compound “N-[4-(4-isobutyryl-1-piperazinyl)phenyl]acetamide” has a density of 1.2±0.1 g/cm3, a boiling point of 544.7±45.0 °C at 760 mmHg, and a flash point of 283.2±28.7 °C . It has 5 H bond acceptors, 1 H bond donor, and 3 freely rotating bonds .

Properties

IUPAC Name

N-[4-[4-(2-methylpropanoyl)piperazin-1-yl]phenyl]-2,2-diphenylpropanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C29H33N3O2/c1-22(2)27(33)32-20-18-31(19-21-32)26-16-14-25(15-17-26)30-28(34)29(3,23-10-6-4-7-11-23)24-12-8-5-9-13-24/h4-17,22H,18-21H2,1-3H3,(H,30,34)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BCLSPKVUKQUULF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(=O)N1CCN(CC1)C2=CC=C(C=C2)NC(=O)C(C)(C3=CC=CC=C3)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C29H33N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

455.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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N-[4-(4-isobutyryl-1-piperazinyl)phenyl]-2,2-diphenylpropanamide
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N-[4-(4-isobutyryl-1-piperazinyl)phenyl]-2,2-diphenylpropanamide
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N-[4-(4-isobutyryl-1-piperazinyl)phenyl]-2,2-diphenylpropanamide
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N-[4-(4-isobutyryl-1-piperazinyl)phenyl]-2,2-diphenylpropanamide
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N-[4-(4-isobutyryl-1-piperazinyl)phenyl]-2,2-diphenylpropanamide
Reactant of Route 6
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N-[4-(4-isobutyryl-1-piperazinyl)phenyl]-2,2-diphenylpropanamide

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